[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid
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Overview
Description
[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid is a complex organic compound with the molecular formula C₁₂H₇Br₂NO₄S₂ and a molecular weight of 453.13 g/mol This compound is known for its unique structure, which includes bromine atoms, a thiazolidinylidene group, and a phenoxy-acetic acid moiety
Preparation Methods
The synthesis of [2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid involves multiple stepsThe reaction conditions typically involve the use of bromine or bromine-containing reagents, and the condensation step may require catalysts or specific solvents to achieve high yields . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinylidene group to a thiazolidine ring.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of [2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and thiazolidinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenoxy-acetic acid moiety may also interact with specific receptors or transporters, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to [2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid include other brominated phenoxy-acetic acids and thiazolidinylidene derivatives. For example:
2,4-dibromo-phenoxyacetic acid: Lacks the thiazolidinylidene group, making it less reactive in certain biological applications.
Thiazolidinylidene-acetic acid: . The uniqueness of this compound lies in its combination of bromine atoms and the thiazolidinylidene group, providing a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
2-[2,4-dibromo-6-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO4S2/c13-6-1-5(2-8-11(18)15-12(20)21-8)10(7(14)3-6)19-4-9(16)17/h1-3H,4H2,(H,16,17)(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNYWBIQQJMYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)OCC(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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